molecular formula C12H20O2S B13634976 2-(Sec-butylthio)spiro[3.3]heptane-2-carboxylic acid

2-(Sec-butylthio)spiro[3.3]heptane-2-carboxylic acid

Cat. No.: B13634976
M. Wt: 228.35 g/mol
InChI Key: UBBFEMYJPNOYGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Sec-butylthio)spiro[3.3]heptane-2-carboxylic acid is a spirocyclic compound characterized by a unique structure that includes a spiro[3.3]heptane core with a sec-butylthio group and a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Sec-butylthio)spiro[3.3]heptane-2-carboxylic acid typically involves the alkylation of malonic esters with appropriate alkyl halides, followed by cyclization reactions to form the spirocyclic structure. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the deprotonation and subsequent nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound may involve bulk custom synthesis, where the compound is produced in large quantities using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(Sec-butylthio)spiro[3.3]heptane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

Major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-(Sec-butylthio)spiro[3.3]heptane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, through its unique spirocyclic structure. The sec-butylthio group and carboxylic acid functional group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function . The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with nucleic acids .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H20O2S

Molecular Weight

228.35 g/mol

IUPAC Name

2-butan-2-ylsulfanylspiro[3.3]heptane-2-carboxylic acid

InChI

InChI=1S/C12H20O2S/c1-3-9(2)15-12(10(13)14)7-11(8-12)5-4-6-11/h9H,3-8H2,1-2H3,(H,13,14)

InChI Key

UBBFEMYJPNOYGO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)SC1(CC2(C1)CCC2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.